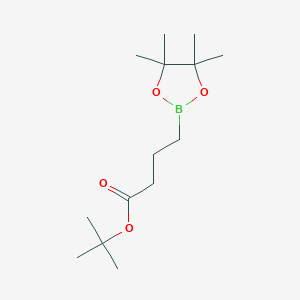

tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

Description

Properties

IUPAC Name |

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BO4/c1-12(2,3)17-11(16)9-8-10-15-18-13(4,5)14(6,7)19-15/h8-10H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUSSBXHQKQHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate can be synthesized through several methods. One common route involves the reaction of tert-butyl 4-hydroxybutanoate with bis(pinacolato)diboron in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: It can be reduced to form alcohols or other reduced boron species.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions include various boronic acids, alcohols, and coupled organic molecules, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of molecules with therapeutic potential.

Industry: It is employed in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds. The palladium catalyst plays a crucial role in the reaction, coordinating with the boronic ester and the halide substrate to form the desired product .

Comparison with Similar Compounds

Core Structural Differences

The compound is distinguished from analogs by its butanoate backbone. Key structural analogs include:

Key Observations :

- Backbone Diversity: The target compound’s linear butanoate chain contrasts with heterocyclic (pyridine, pyrazole) or aromatic (benzyl) backbones in analogs. This influences conformational flexibility and steric bulk .

- Functional Groups : The tert-butyl ester in the target compound may confer greater hydrolytic stability compared to carbamates (e.g., benzylcarbamate derivative), which are susceptible to acidic/basic cleavage .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Applications: All analogs act as boron nucleophiles in Pd-catalyzed cross-couplings .

- Ketone vs. Ester: The ketone analog (CAS: 100818-32-4) cannot participate in ester-specific reactions (e.g., transesterification), limiting its utility compared to the target compound .

Biological Activity

tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is a boron-containing compound that has garnered attention for its potential biological activities. The compound is characterized by its unique structure, which includes a tert-butyl group and a dioxaborolane moiety. This article reviews its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.

- CAS Number : 1454901-93-9

- Molecular Formula : C16H28BNO4

- Molecular Weight : 309.21 g/mol

- InChI Key : VVDCRJGWILREQH-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance:

- Staphylococcus aureus : Compounds with similar structures demonstrated moderate activity against multi-drug resistant strains (MIC values of 4–8 μg/mL) .

- Mycobacterium tuberculosis : Some derivatives showed potent activity against both drug-sensitive and resistant strains with MIC values ranging from 0.5 to 1.0 μg/mL .

2. Cytotoxicity and Cancer Research

The compound's potential in cancer therapy has been explored:

- Cell Proliferation Inhibition : It exhibited strong inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with an IC50 value of approximately 0.126 μM .

- Selectivity : The compound demonstrated a significant selectivity index, being more effective against cancer cells compared to normal cells (19-fold difference in effect on MCF10A cells) .

The mechanism by which this compound exerts its effects is still under investigation but may involve:

- Inhibition of Matrix Metalloproteinases (MMPs) : It has shown significant inhibition of MMP-2 and MMP-9, which are important in tumor invasion and metastasis .

- EGFR Pathway Modulation : The compound has been noted to inhibit EGFR phosphorylation and induce apoptosis in specific cancer cell lines .

Case Studies and Research Findings

Q & A

Q. What mechanistic insights exist regarding its reactivity in transition-metal-catalyzed reactions?

- Methodological Answer: The boronate ester participates in oxidative addition with Pd⁰, forming a Pd–B intermediate. Computational studies (DFT) suggest that steric hindrance from the tert-butyl group slows transmetallation, requiring electron-rich ligands to accelerate the process. In situ IR spectroscopy can track boronate activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.